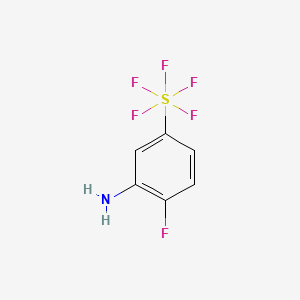

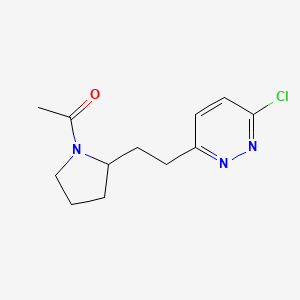

![molecular formula C14H13ClFNO2 B1401398 Methyl 3'-amino-3-fluoro-[1,1'-biphenyl]-4-carboxylate hydrochloride CAS No. 1373232-44-0](/img/structure/B1401398.png)

Methyl 3'-amino-3-fluoro-[1,1'-biphenyl]-4-carboxylate hydrochloride

Overview

Description

Synthesis Analysis

The synthesis of this compound involves several steps. One possible route could be through the Suzuki–Miyaura coupling reaction, where an aryl halide (such as 3’-fluoro-[1,1’-biphenyl]-4-boronic acid) reacts with an aryl boronic ester (such as methyl 3-amino-2-fluorobenzoate) in the presence of a palladium catalyst. The boronic ester serves as a valuable building block in organic synthesis . Further details on the specific synthetic pathway would require a thorough literature review.

Molecular Structure Analysis

The molecular structure of Methyl 3’-amino-3-fluoro-[1,1’-biphenyl]-4-carboxylate hydrochloride consists of a biphenyl core with a carboxylate group at one end and an amino group at the other. The fluorine atom is attached to one of the phenyl rings. The hydrochloride salt forms due to the protonation of the amino group by HCl. For a visual representation, refer to the structure of Methyl 3-amino-2-fluorobenzoate (a related compound) .

Chemical Reactions Analysis

The compound can participate in various chemical reactions, including Suzuki–Miyaura couplings, nucleophilic substitutions, and acid-base reactions. Its reactivity depends on the functional groups present and the reaction conditions .

Scientific Research Applications

Synthesis Techniques and Intermediate Roles :

- Methyl 3'-amino-3-fluoro-[1,1'-biphenyl]-4-carboxylate hydrochloride and similar compounds are often synthesized for use as intermediates in the production of various biologically active compounds, especially in pharmaceuticals. For instance, Shi Qunfeng et al. (2012) described the synthesis of a related compound, Methyl 4-Fluoro-3-methylpyridine-2-carboxylate, highlighting the process of oxidation, nitration, and reduction as key steps (Shi Qunfeng et al., 2012).

Role in Fluorescent Sensors :

- Compounds with structural similarities to Methyl 3'-amino-3-fluoro-[1,1'-biphenyl]-4-carboxylate hydrochloride have been used in the development of fluorescent sensors. Tanmay Das et al. (2021) synthesized Methyl 2′-aminobiphenyl-4-carboxylate, a compound used as an optical chloride sensor, through a process that includes Suzuki-Miyaura cross-coupling followed by selective nitration (Tanmay Das et al., 2021).

Antibacterial and Anticancer Applications :

- Research has explored the use of similar compounds in the development of antibacterial and anticancer drugs. For instance, T. S. Basu Baul et al. (2009) conducted studies on amino acetate functionalized Schiff base organotin(IV) complexes, showing their potential as anticancer drugs (T. S. Basu Baul et al., 2009).

Chemical Recognition and Molecular Interaction :

- H. Sawada et al. (2000) investigated the self-assembled aggregates of new fluoroalkylated end-capped N-(1,1-dimethyl-3-oxobutyl)acrylamide oligomer for selectively recognizing hydrophilic amino and N,N-dimethylamino compounds, demonstrating the potential of such compounds in chemical recognition (H. Sawada et al., 2000).

Pharmaceutical Intermediates and Drug Synthesis :

- Jianqing Zhang et al. (2019) described the synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid, an important intermediate for anticancer drugs (Jianqing Zhang et al., 2019).

Mechanism of Action

Mode of Action

It’s worth noting that compounds with similar structures often interact with their targets through a process known as suzuki–miyaura (sm) cross-coupling . This process involves the formation of a carbon-carbon bond, facilitated by a transition metal catalyst . The reaction conditions are mild and tolerant of various functional groups .

Biochemical Pathways

The sm cross-coupling process, which this compound may be involved in, is a key reaction in the synthesis of many organic compounds . This suggests that the compound could potentially influence a wide range of biochemical pathways.

Result of Action

The potential involvement of this compound in the sm cross-coupling process suggests that it could play a role in the synthesis of various organic compounds .

properties

IUPAC Name |

methyl 4-(3-aminophenyl)-2-fluorobenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO2.ClH/c1-18-14(17)12-6-5-10(8-13(12)15)9-3-2-4-11(16)7-9;/h2-8H,16H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGCWMHLJNLWDHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C2=CC(=CC=C2)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10743971 | |

| Record name | Methyl 3'-amino-3-fluoro[1,1'-biphenyl]-4-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1373232-44-0 | |

| Record name | Methyl 3'-amino-3-fluoro[1,1'-biphenyl]-4-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Methylamino)naphtho[2,3-d]thiazole-4,9-dione](/img/structure/B1401316.png)

![N-[(4-fluoro-3-methoxyphenyl)methyl]cyclopentanamine](/img/structure/B1401317.png)

![5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B1401325.png)

![4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1401326.png)

![(3AS,8aS)-4-(2-(trifluoromethyl)benzyl)octahydropyrrolo[3,2-b]azepin-5(1H)-one](/img/structure/B1401327.png)

![3-[2-Fluoro-4-(trifluoromethoxy)phenyl]propionic acid](/img/structure/B1401332.png)